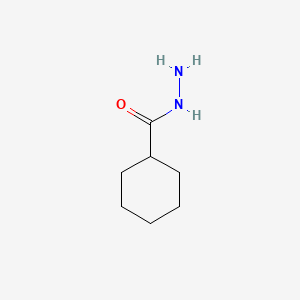

Cyclohexanecarbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-9-7(10)6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYREUUJFLHEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286460 | |

| Record name | Cyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38941-47-8 | |

| Record name | Cyclohexanecarbohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38941-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038941478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38941-47-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexanecarbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexanecarbohydrazide: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbohydrazide, a carbohydrazide derivative featuring a cyclohexane ring, is a molecule of interest in various chemical and pharmaceutical research domains. Understanding its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, a combination of computed data and information from spectral databases provides valuable insights into its physical profile. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source | Notes |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] | - |

| Molecular Weight | 142.20 g/mol | PubChem[1] | - |

| IUPAC Name | This compound | PubChem[1] | - |

| CAS Number | 3614-56-0 (for a related isomer) | - | 38941-47-8 is also associated.[1][2] |

| Melting Point | Data not available in searched literature. | - | A related compound, 4-(4-chlorophenyl)cyclohexane carbohydrazide, has a melting point of 102-103 °C.[3] |

| Boiling Point | Data not available in searched literature. | - | - |

| Density | Data not available in searched literature. | - | - |

| Solubility | Data not available in searched literature. | - | Expected to have some solubility in polar organic solvents. |

| XLogP3 | 0.9 | PubChem[1] | Computed; indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 2 | PubChem[1] | Computed. |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | Computed. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization of a compound. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at their boiling point, this micro-method can be employed.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube is placed, open end down, into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil of a Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heat is removed.

-

Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is essential for handling and formulation.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Solvent Addition: To a series of test tubes, add a fixed volume (e.g., 1 mL) of each of the selected solvents.

-

Solute Addition: Add a small, known mass (e.g., 10 mg) of this compound to each test tube.

-

Mixing: Vigorously mix each tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Quantitative Measurement (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC, if a chromophore is present or can be derivatized).

Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of this compound follow a logical progression of steps to ensure the desired product is obtained with high purity and its properties are well-documented.

Caption: Workflow for the synthesis and characterization of this compound.

This comprehensive guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in the field. While experimental data is limited in the public domain, the provided protocols and workflow offer a robust framework for its synthesis, purification, and detailed characterization.

References

Cyclohexanecarbohydrazide chemical structure and formula.

An In-depth Technical Guide to Cyclohexanecarbohydrazide

This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the applications of this molecule as a pharmaceutical intermediate and a scaffold for the synthesis of novel bioactive compounds.

Chemical Identity and Structure

This compound is an organic compound featuring a cyclohexane ring linked to a carbohydrazide functional group.[1][2] This structure serves as a valuable building block in organic synthesis.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₄N₂O[1]

-

CAS Number: 38941-47-8[1]

-

Synonyms: Cyclohexanecarboxylic acid hydrazide, Cyclohexylhydrazinecarboxamide[1]

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1] |

| Melting Point | 158-159 °C | |

| Boiling Point | 311.2 °C at 760 mmHg | |

| Density | 1.063 g/cm³ | |

| Flash Point | 142 °C | |

| XLogP3 | 0.9 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Data

While publicly accessible spectra for this compound are limited, its structural features suggest the following characteristic spectroscopic signatures. Spectral data, including 13C NMR and GC-MS, are noted as being available in databases such as SpectraBase and the NIST Mass Spectrometry Data Center.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. The proton attached to the cyclohexane ring at the point of substitution (CH-C=O) would likely appear as a distinct multiplet. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four signals for the cyclohexane ring carbons due to symmetry, and one signal for the carbonyl carbon (C=O) in the range of δ 170-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. These would include N-H stretching vibrations around 3200-3400 cm⁻¹, C-H stretching of the cyclohexane ring just below 3000 cm⁻¹, and a strong C=O (amide I) stretching vibration at approximately 1640-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 142, corresponding to the molecular weight of the compound.

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized via the reaction of a cyclohexanecarboxylic acid derivative, such as methyl cyclohexanecarboxylate, with hydrazine hydrate. A representative workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl cyclohexanecarboxylate in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

-

Characterization: The final product is characterized by determining its melting point and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Biological Activity

While specific data on the biological activity of this compound itself is not extensively documented in publicly available literature, the carbohydrazide moiety is a well-known pharmacophore. Derivatives of this compound have been synthesized and investigated for their therapeutic potential.

For instance, a series of novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carbohydrazide were synthesized and showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] This suggests that the this compound scaffold is a promising starting point for the development of new antibacterial agents.[3] In a broader context, various carbohydrazide analogues and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4]

At present, there is no specific information available regarding the signaling pathways or detailed mechanisms of action for this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its structure provides a useful platform for the generation of more complex molecules with potential biological activities, particularly in the realm of antibacterial drug discovery. This guide provides core technical information to support further research and development involving this compound.

References

Cyclohexanecarbohydrazide: A Technical Overview for Scientific Professionals

An In-depth Examination of its Chemical Identity, Synthesis, and Biological Significance

Cyclohexanecarbohydrazide, a versatile chemical entity, holds significant interest within the scientific community, particularly for researchers and professionals engaged in drug development and chemical synthesis. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and pertinent experimental data, offering a valuable resource for its application in research settings.

Chemical Identity: IUPAC Nomenclature and Synonyms

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is also widely recognized by a variety of synonyms, which are crucial for comprehensive literature searches and material sourcing.

Table 1: IUPAC Name and Common Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | Cyclohexanecarboxylic acid hydrazide[1][2] |

| Cyclohexane carboxylic acid, hydrazide[1] | |

| Cyclohexanoylhydrazide | |

| Hydrazide of cyclohexanecarboxylic acid | |

| CAS Registry Number | 38941-47-8[1] |

| Molecular Formula | C₇H₁₄N₂O[1][3] |

| Molecular Weight | 142.20 g/mol [1] |

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 158-159 °C[3] |

| Boiling Point | 311.2°C at 760 mmHg[3] |

| Density | 1.063 g/cm³[3] |

| Flash Point | 142°C[3] |

Synthesis of this compound

General Synthetic Workflow

A common route for the synthesis of carbohydrazides is the reaction of an ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a reliable method for forming the hydrazide functional group.

Caption: General synthesis of this compound.

Illustrative Experimental Protocol

The following protocol is a generalized procedure based on standard organic synthesis techniques for hydrazide formation. Researchers should adapt this protocol based on specific laboratory conditions and safety guidelines.

Materials:

-

Methyl cyclohexanecarboxylate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl cyclohexanecarboxylate in absolute ethanol.

-

To this solution, add hydrazine hydrate in a slight molar excess.

-

Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline solid.

-

Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy.

Biological Activities and Potential Applications

While extensive biological data specifically for this compound is limited in the public domain, the broader class of carbohydrazides and their derivatives has been the subject of significant research, revealing a wide range of biological activities. These studies provide a foundation for potential applications of this compound in drug discovery.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to exhibit significant antibacterial and antifungal properties. Research on related structures suggests that the carbohydrazide moiety can be a key pharmacophore for antimicrobial activity. For instance, studies on various hydrazone derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Numerous studies have highlighted the potential of carbohydrazide derivatives as anticancer agents. The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. For example, some hydrazone derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Enzyme Inhibition

The carbohydrazide scaffold is also a feature in the design of various enzyme inhibitors. Depending on the overall structure of the molecule, these compounds can target a range of enzymes implicated in different diseases.

Future Research Directions

The available literature suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on a more detailed and specific investigation of its biological properties.

Elucidation of Signaling Pathways

To understand the mechanism of action of this compound and its derivatives, it is crucial to investigate their effects on cellular signaling pathways. Techniques such as Western blotting and quantitative PCR (qPCR) can be employed to study changes in protein and gene expression levels of key signaling molecules upon treatment with the compound.

Caption: Workflow for analyzing signaling pathway modulation.

By investigating the impact on well-established cancer-related pathways such as the PI3K/Akt, MAPK/ERK, and apoptosis pathways, researchers can gain valuable insights into the therapeutic potential of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and should be adapted and validated by qualified researchers in a controlled laboratory setting. All laboratory work should be conducted with appropriate safety precautions.

References

Cyclohexanecarbohydrazide CAS registry number lookup.

CAS Registry Number: 38941-47-8

This technical guide provides an in-depth overview of Cyclohexanecarbohydrazide, a versatile chemical intermediate with applications in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, physicochemical properties, and potential biological activities.

Physicochemical Properties

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Registry Number | 38941-47-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Cyclohexane carboxylic acid hydrazide | PubChem[1] |

| Computed Melting Point | ||

| Computed Boiling Point | ||

| Computed LogP | ||

| Computed Water Solubility |

Note: Experimental values for melting point, boiling point, LogP, and water solubility are not consistently reported in publicly available literature. The table will be updated as validated experimental data becomes available.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a cyclohexanecarboxylic acid ester. A general two-step experimental protocol is outlined below.

Experimental Protocol

Step 1: Esterification of Cyclohexanecarboxylic Acid

This step involves the conversion of cyclohexanecarboxylic acid to its corresponding methyl or ethyl ester via Fischer esterification.

-

Reaction Setup: To a solution of cyclohexanecarboxylic acid in an excess of an alcohol (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added dropwise.

-

Reaction Conditions: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then poured into ice-cold water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and then with brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield the crude ester, which can be purified further if necessary.

Step 2: Hydrazinolysis of the Ester

The resulting ester is then reacted with hydrazine hydrate to form this compound.[2]

-

Reaction Setup: The cyclohexanecarboxylate ester is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is then added to the solution.[2]

-

Reaction Conditions: The reaction mixture is refluxed for several hours and the reaction progress is monitored by TLC.[2]

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is cooled in an ice bath to facilitate the precipitation of the solid this compound. The precipitate is then collected by filtration, washed with a cold solvent, and dried.[2]

A continuous flow synthesis methodology has also been described, offering a scalable and efficient alternative to batch processing.[3] This method involves pumping a solution of cyclohexanecarboxylic acid in methanol with sulfuric acid and a solution of hydrazine hydrate in methanol through a heated reactor coil.[3]

Synthesis Workflow

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show broad multiplets for the cyclohexane ring protons. The protons of the -NH and -NH₂ groups will appear as exchangeable signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the carbons of the cyclohexane ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration (around 1630-1680 cm⁻¹), and C-H stretching and bending vibrations for the cyclohexane ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (142.20 g/mol ) and fragmentation patterns characteristic of the loss of the hydrazide group and fragmentation of the cyclohexane ring.

Biological Activity and Potential Mechanism of Action

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The biological activity of these compounds is often attributed to the presence of the toxophoric -CONHNH₂ moiety.

While the specific mechanism of action for this compound has not been extensively elucidated, related hydrazide-hydrazone compounds have been shown to exert their antimicrobial effects through various mechanisms. One such proposed mechanism is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.[4] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.

Postulated Mechanism of Action: DNA Gyrase Inhibition

Further research is required to fully elucidate the specific biological targets and signaling pathways modulated by this compound and its derivatives. This foundational knowledge will be critical for the rational design and development of novel therapeutic agents based on this chemical scaffold.

References

- 1. This compound | C7H14N2O | CID 240039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. osti.gov [osti.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Understanding the Molecular Weight of Cyclohexanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbohydrazide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Accurate determination of its molecular weight is a fundamental prerequisite for its characterization, synthesis verification, and incorporation into further research applications. This technical guide provides an in-depth overview of the molecular properties of this compound, with a primary focus on the experimental determination of its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). While specific signaling pathways for this compound are not extensively documented, derivatives of hydrazides have been explored for their biological activities, including potential antibacterial properties. This guide will detail the necessary protocols and data interpretation for the precise molecular weight analysis of this compound.

Core Molecular Data

A comprehensive understanding of a compound begins with its fundamental molecular properties. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem CID: 240039[1] |

| Molecular Weight (Average) | 142.20 g/mol | PubChem CID: 240039[1] |

| Exact Mass | 142.110613 g/mol | PubChem CID: 240039[1] |

| CAS Number | 38941-47-8 | PubChem CID: 240039 |

Experimental Protocol: Molecular Weight Determination by ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for determining the molecular weight of small organic molecules like this compound with high accuracy and minimal fragmentation.[2][3]

Materials and Reagents

-

This compound sample

-

Formic acid (for enhancing protonation)[6]

-

2 mL autosampler vials with septa[5]

-

Micropipettes and sterile tips

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.[5]

-

Working Solution Preparation: From the stock solution, prepare a working solution with a final concentration of approximately 10 µg/mL by diluting with a solvent mixture of 50:50 (v/v) methanol and water.[5] To aid in protonation and the formation of the molecular ion [M+H]⁺, add formic acid to the working solution to a final concentration of 0.1%.[6]

-

Solubilization and Clarification: Vortex the working solution thoroughly to ensure complete dissolution. If any particulate matter is visible, centrifuge the solution to prevent clogging of the MS instrument.[7]

-

Transfer: Carefully transfer the supernatant of the working solution into a 2 mL autosampler vial.

Instrumentation and Analysis

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., an Orbitrap or Time-of-Flight (TOF) analyzer).

-

Ionization Mode: Positive ion mode will be used to detect the protonated molecule, [M+H]⁺.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion.

-

Mass Range: Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-500.

-

Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the protonated molecule of this compound.

Data Interpretation

The resulting mass spectrum should display a prominent peak corresponding to the [M+H]⁺ ion of this compound. The expected m/z value would be the exact mass of the compound plus the mass of a proton (1.0078 u). Therefore, the expected m/z would be approximately 143.1184. The observed m/z value from the high-resolution mass spectrometer will provide experimental confirmation of the molecular weight.

Mandatory Visualizations

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.

Caption: Workflow for Molecular Weight Determination of this compound.

Conclusion

This technical guide has provided the essential molecular data for this compound and a detailed experimental protocol for the accurate determination of its molecular weight using ESI-MS. The presented workflow and data are critical for researchers and scientists in ensuring the identity and purity of this compound in their studies. Adherence to the outlined procedures will facilitate reliable and reproducible results, which are fundamental for any subsequent research and development activities.

References

- 1. This compound | C7H14N2O | CID 240039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vanderbilt.edu [vanderbilt.edu]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for Cyclohexanecarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclohexanecarbohydrazide. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data to facilitate structural elucidation and characterization. It also outlines a detailed, representative experimental protocol for the acquisition of such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment. The numbering convention used for the assignments is provided in Figure 1.

Figure 1: Structure and Atom Numbering of this compound

Predicted ¹H NMR Data

The predicted ¹H NMR data is presented in Table 1. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm. The multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet) and integration values are also provided.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on N1 | 8.0 - 9.0 | Broad Singlet | 1H |

| H on N2 | 4.0 - 5.0 | Broad Singlet | 2H |

| H on C1 | 2.0 - 2.5 | Multiplet | 1H |

| H on C2, C6 (axial) | 1.6 - 1.8 | Multiplet | 2H |

| H on C2, C6 (equatorial) | 1.1 - 1.3 | Multiplet | 2H |

| H on C3, C5 (axial) | 1.6 - 1.8 | Multiplet | 2H |

| H on C3, C5 (equatorial) | 1.1 - 1.3 | Multiplet | 2H |

| H on C4 (axial & equatorial) | 1.0 - 1.5 | Multiplet | 2H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR data, including the chemical shifts for each carbon atom, is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 175 - 180 |

| C1 | 40 - 45 |

| C2, C6 | 28 - 33 |

| C3, C5 | 25 - 30 |

| C4 | 24 - 28 |

Experimental Protocol for NMR Data Acquisition

This section outlines a general and robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). For hydrazides, DMSO-d₆ is often a good choice as it can help in observing the exchangeable N-H protons.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is at least 4 cm.

-

Standard Addition (Optional): A small amount of a reference standard, such as Tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

Temperature: Standard probe temperature (e.g., 298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A wide spectral width of 0 to 220 ppm is used to cover the entire range of carbon chemical shifts.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the reference signal (e.g., TMS or the residual solvent peak) to its known chemical shift.

-

Integration (for ¹H NMR): Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.

Unveiling the Structural Nuances of Cyclohexanecarbohydrazide Analogs: A Technical Examination

A definitive crystal structure for the parent compound, Cyclohexanecarbohydrazide, is not publicly available within crystallographic databases. However, a comprehensive understanding of its structural characteristics can be gleaned from the analysis of its closely related derivatives. This technical guide provides an in-depth examination of the crystal structures of two representative analogs: (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide and 2-cyano-N′-(cyclohexylidene)acetohydrazide. The insights derived from these structures offer valuable information for researchers, scientists, and professionals in the field of drug development, where the carbohydrazide moiety is a significant pharmacophore.

Derivatives of this compound are a class of compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities. Research has indicated their potential as antibacterial, anticonvulsant, anti-inflammatory, and antitumoral agents.[1] The three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

Core Structural Features: A Comparative Analysis

The crystal structures of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide and 2-cyano-N′-(cyclohexylidene)acetohydrazide reveal key conformational and packing features that are likely to be influential in the broader class of this compound derivatives. A central feature in both structures is the presence of a cyclohexane ring, which adopts a stable chair conformation.[2][3] The arrangement of substituents on this ring and the nature of the hydrazide linkage significantly influence the overall molecular geometry and the intermolecular interactions that dictate the crystal packing.

Crystallographic Data Summary

The crystallographic data for the two analyzed derivatives are summarized in the tables below, providing a quantitative comparison of their unit cell parameters and refinement statistics.

Table 1: Crystallographic Data for (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide [2]

| Parameter | Value |

| Chemical Formula | C₁₅H₂₁N₃OS |

| Molecular Weight | 291.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 18.456(4) |

| c (Å) | 14.123(3) |

| α (°) | 90 |

| β (°) | 109.59(3) |

| γ (°) | 90 |

| Volume (ų) | 3034.9(11) |

| Z | 8 |

| Temperature (K) | 293 |

Table 2: Crystallographic Data for 2-cyano-N′-(cyclohexylidene)acetohydrazide [3]

| Parameter | Value |

| Chemical Formula | C₉H₁₃N₃O |

| Molecular Weight | 179.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.8420(2) |

| b (Å) | 9.7407(7) |

| c (Å) | 10.7071(8) |

| α (°) | 73.917(9) |

| β (°) | 82.819(10) |

| γ (°) | 75.980(9) |

| Volume (ų) | 469.87(5) |

| Z | 2 |

| Temperature (K) | 100 |

Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonding plays a pivotal role in the supramolecular assembly of both derivatives. In the crystal of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, the two independent molecules in the asymmetric unit are linked by N—H⋯S hydrogen bonds, forming 'dimers'.[2] These dimers are further connected into ribbons by C—H⋯π interactions.[2] Additionally, an intramolecular O—H⋯N hydrogen bond is observed in each molecule, contributing to the planarity of the Schiff base moiety.[2]

Similarly, the crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide features inversion dimers linked by pairs of N—H⋯O hydrogen bonds.[3][4] These dimeric units are further extended into ladders along the direction through C—H⋯N (cyanide) interactions.[3][4]

Table 3: Key Hydrogen Bond Geometries

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide (Molecule A)[2] | O1A-H1OA···N1A | - | - | - | - |

| N2A-H1N2···S1B | - | - | - | - | |

| 2-cyano-N′-(cyclohexylidene)acetohydrazide[3] | N2-H2···O1ⁱ | 0.88(2) | 2.05(2) | 2.921(1) | 173(2) |

Note: Detailed hydrogen bond geometries for the first compound were not explicitly tabulated in the source but the interactions were described.

Experimental Protocols

The synthesis and crystal growth of these compounds are crucial steps for their structural elucidation. The general workflow involves the synthesis of the target molecule followed by crystallization and subsequent X-ray diffraction analysis.

Synthesis and Crystallization

(E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide: 2-Hydroxy-3-methylbenzaldehyde (5.00 mmol) was dissolved in methanol (20 ml), and glacial acetic acid (0.20 ml) was added.[2] The mixture was refluxed for 30 minutes. A solution of N-cyclohexylhydrazinecarbothioamide (5 mmol) in methanol (20 ml) was then added dropwise with stirring.[2] The resulting solution was refluxed for 4 hours.[2] A colorless precipitate was obtained after evaporation of the solvent.[2] The crude product was washed with n-hexane and then purified by recrystallization from acetonitrile.[2] Colorless, block-like crystals suitable for X-ray diffraction were obtained by slow evaporation of the acetonitrile solution.[2]

2-cyano-N′-(cyclohexylidene)acetohydrazide: Cyclohexanone (0.01 mol) was added to a solution of cyanoacetylhydrazine (0.01 mol) in 1,4-dioxane (20 ml).[3] The mixture was heated under reflux for 2 hours and then poured into an ice/water mixture.[3] The resulting solid product was collected by filtration.[3] Yellow slab-like crystals were obtained by the slow evaporation of an ethanol solution of the product.[3]

X-ray Diffraction Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². For 2-cyano-N′-(cyclohexylidene)acetohydrazide, the N-bound H atom was located in a difference map and refined freely, while C-bound H atoms were placed in idealized positions and refined as riding atoms.[3] In the case of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, the O- and N-bound H atoms were located in a difference Fourier map and refined freely, while C-bound H atoms were positioned geometrically and refined using a riding model.[2]

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow from the synthesis of a this compound derivative to its complete crystal structure analysis.

References

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-cyano-N'-(cyclo-hexyl-idene)acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Cyclohexanecarbohydrazide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the field of medicinal chemistry. Among the myriad of scaffolds explored, cyclohexanecarbohydrazide derivatives have emerged as a promising class of compounds exhibiting a diverse range of biological activities. This technical guide provides an in-depth analysis of the synthesis, potential biological activities, and experimental evaluation of these novel derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis of this compound Derivatives

The core structure of this compound offers a versatile platform for chemical modification, allowing for the generation of a diverse library of derivatives. The most common synthetic approach involves the condensation of this compound with various aldehydes or ketones.

General Synthetic Protocol:

A typical synthesis involves the reaction of this compound with a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol. The reaction is often catalyzed by a few drops of a mineral acid, like hydrochloric acid, or an organic acid, such as acetic acid. The reaction mixture is typically refluxed for a period ranging from a few hours to overnight. Upon cooling, the resulting solid product, a cyclohexanecarbohydrazone derivative, is collected by filtration, washed with a cold solvent, and purified by recrystallization.

dot

Caption: General workflow for the synthesis of novel this compound derivatives.

Potential Biological Activities

While research specifically on novel this compound derivatives is still emerging, studies on structurally related compounds, particularly those containing the hydrazone moiety (-NH-N=C-), provide strong indications of their therapeutic potential.

Anticancer Activity

Hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For instance, some quinoline-based hydrazone derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 protein, a key cell cycle regulator.[1]

A study on pyridine-dicarboxamide-cyclohexanone derivatives, which share the cyclohexane core, revealed potent anticancer activities against several cancer cell lines.[2][3][4][5]

Table 1: Anticancer Activity of Pyridine-Dicarboxamide-Cyclohexanone Derivatives [2][3][4][5]

| Compound | Cell Line | IC50 (µM) |

| 3c | MDA-MB-231 (Breast) | 7 ± 1.12 |

| HepG2 (Liver) | 8 ± 0.89 | |

| MCF-7 (Breast) | 10 ± 0.62 | |

| SAS (Tongue) | 15 ± 1.3 | |

| 3e | MDA-MB-231 (Breast) | 5 ± 0.5 |

| MCF-7 (Breast) | 12 ± 0.54 | |

| 3l | MDA-MB-231 (Breast) | 5 ± 0.25 |

| HCT-116 (Colorectal) | 6 ± 0.78 | |

| HuH-7 (Liver) | 4.5 ± 0.3 | |

| SAS (Tongue) | 9 ± 0.38 | |

| MCF-7 (Breast) | 18 ± 1.71 | |

| Cisplatin (Reference) | MDA-MB-231 (Breast) | 15 ± 0.71 |

| HepG2 (Liver) | 10 ± 0.65 | |

| HCT-116 (Colorectal) | 8 ± 0.76 | |

| HuH-7 (Liver) | 14.7 ± 0.5 |

dot

Caption: Postulated mechanisms of anticancer activity for hydrazone-containing compounds.

Antimicrobial Activity

The hydrazone scaffold is a well-established pharmacophore in the design of antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[6] Some hydrazide-hydrazone derivatives have shown potent activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[6][7][8]

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95–7.81 | [6][7] |

| S. epidermidis ATCC 12228 | 1.95–7.81 | [6][7] | |

| Nitrofurazone analogue 38 | Staphylococcus spp. | 0.002–0.98 | [8] |

| Nitrofurazone analogue 45 | Staphylococcus spp. | 0.002–0.98 | [8] |

| Hydrazide-hydrazone 5c | B. subtilis | 2.5 (mg/mL) | [9] |

| Hydrazide-hydrazone 5f | E. coli | 2.5 (mg/mL) | [9] |

| K. pneumoniae | 2.5 (mg/mL) | [9] |

References

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Review of Carbohydrazide Compounds: Synthesis, Mechanisms, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Carbohydrazide, a versatile chemical entity, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of applications, ranging from industrial uses as oxygen scavengers to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of carbohydrazide compounds, focusing on their synthesis, mechanisms of action, and therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key processes to facilitate further research and innovation in this promising field.

Synthesis of Carbohydrazide and Its Derivatives

Carbohydrazide (CH₆N₄O) is primarily synthesized through the reaction of urea with hydrazine. Industrially, this process involves the treatment of urea with hydrazine, resulting in the formation of carbohydrazide and ammonia as a byproduct. Another common laboratory and industrial synthesis route involves the reaction of dialkyl carbonates, such as diethyl carbonate, with hydrazine hydrate.

General Synthesis of Carbohydrazide

dot

Caption: General reaction scheme for the synthesis of carbohydrazide from urea and hydrazine.

Synthesis of Carbohydrazide Derivatives

The versatile nature of the carbohydrazide backbone allows for the synthesis of a wide array of derivatives, primarily through condensation reactions with aldehydes and ketones to form Schiff bases, and reactions with isatins to create various heterocyclic compounds. These derivatives often exhibit enhanced biological activities.

dot

Caption: General workflow for the synthesis of carbohydrazide derivatives.

Applications of Carbohydrazide Compounds

Industrial Application: Oxygen Scavenger

Carbohydrazide is widely used as an oxygen scavenger in water treatment, particularly in boiler systems, to prevent corrosion. It is considered a safer alternative to hydrazine. Carbohydrazide reacts with dissolved oxygen to form water, nitrogen, and carbon dioxide, which are volatile and do not contribute to dissolved solids in the boiler water.

dot

Caption: Mechanism of oxygen scavenging by carbohydrazide.

At temperatures above 200°C, carbohydrazide decomposes to produce hydrazine, which also acts as an oxygen scavenger.

Biological Activities of Carbohydrazide Derivatives

Carbohydrazide derivatives have emerged as a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities. These include antimicrobial, anticonvulsant, and anticancer properties.

Antimicrobial Activity

Carbohydrazide derivatives, particularly Schiff bases, have demonstrated potent activity against a variety of bacterial and fungal strains. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.

Table 1: Antimicrobial Activity of Selected Carbohydrazide Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Pyrazine-2-carbohydrazide derivatives | S. aureus | - | [1] |

| Pyridine-carbohydrazides | MDR Candida spp. | 16-24 | [2] |

| Naphthalimide hydrazide derivatives | Carbapenem-resistant A. baumannii | 0.5-16 | [3] |

| Thiocarbohydrazones | S. aureus, P. aeruginosa, C. albicans | - | [4] |

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of carbohydrazide derivatives against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with cell signaling pathways.

Table 2: Anticancer Activity of Selected Carbohydrazide Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Imidazopyridine carbohydrazide derivatives | MCF-7, HT-29 | 13.4 - 22.6 | [5] |

| Carbohydrazide derivatives with furan moiety | A549 | - | [6] |

| Dihydropyrazole-carbohydrazide derivatives | MCF-7, MDA-MB-231 | 23-33 | [7] |

| Pyrazole carbohydrazide derivatives | PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN, NUGC | - | [8] |

| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | LN-229 | 0.77 | [9] |

dot

Caption: Proposed mechanisms of anticancer activity of carbohydrazide derivatives.

Anticonvulsant Activity

Certain carbohydrazide derivatives, particularly semicarbazones, have shown promising anticonvulsant properties in various animal models. The mechanism is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Table 3: Anticonvulsant Activity of Selected Carbohydrazide Derivatives

| Compound Type | Test Model | ED₅₀ (mg/kg) | Reference |

| Ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives | MES | 9.8 | [10] |

| 2,6-diketopiperazine derivatives | MES, scMET, 6 Hz, PISP | - | [11] |

| 4-substituted semicarbazones of levulinic acid | MES, ScMet | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers.

Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate

Materials:

-

Diethyl carbonate

-

Hydrazine hydrate (85%)

-

Ethanol (95%)

-

Ether

-

Round-bottomed flask

-

Fractionating column

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Place 354 g (3.0 mols) of diethyl carbonate and 388 g of 85% hydrazine hydrate (6.6 mols) in a 1-liter round-bottomed flask.

-

Shake the flask until a single phase is formed. The temperature will rise to about 55°C.

-

Connect the flask to a fractionating column and a condenser.

-

Heat the mixture to distill off the ethanol and water. The pot temperature will rise from approximately 96°C to 119°C.

-

After about 4 hours, cool the pot liquor to 20°C and allow it to stand for at least 1 hour to crystallize the carbohydrazide.

-

Filter the crystals and dry them by suction.

-

For purification, recrystallize the crude product from hot water, followed by precipitation with 95% ethanol.

-

Filter the purified crystals and wash with ether. The yield of pure carbohydrazide is approximately 49%.[12]

General Procedure for the Synthesis of Schiff Base Derivatives

Materials:

-

Carbohydrazide or a carbohydrazide derivative

-

Substituted aldehyde or ketone

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of the carbohydrazide and the respective aldehyde or ketone in ethanol in a conical flask.

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 1-4 hours.

-

Cool the reaction mixture overnight.

-

Collect the precipitated Schiff base by filtration.

-

Purify the product by recrystallization from ethanol.[13]

In Vitro Anticancer Activity Screening (MTT Assay)

dot

Caption: A typical workflow for determining the in vitro anticancer activity using the MTT assay.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of the carbohydrazide derivative and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial twofold dilutions of the carbohydrazide derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)

Procedure:

-

Animal Acclimatization: Acclimatize the animals (mice or rats) to the laboratory conditions.

-

Drug Administration: Administer the test carbohydrazide derivative intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Seizure: After a specific period, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

ED₅₀ Determination: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated.

Conclusion

Carbohydrazide and its derivatives represent a versatile and promising class of compounds with significant industrial and medicinal applications. Their straightforward synthesis and the tunability of their chemical structure allow for the development of a wide range of derivatives with diverse biological activities. The data presented in this review underscore the potential of carbohydrazide-based compounds as leads for the development of novel antimicrobial, anticancer, and anticonvulsant agents. The detailed experimental protocols provided herein are intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new and effective therapeutic agents.

References

- 1. Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in vitro antimicrobial activity of some new Schiff bases and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectral Characterization, and Antimicrobial Activity of Two Novel Schiff Bases Derived from Thiosemicarbazide and Mononuclear 3d Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. woah.org [woah.org]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsar.in [ijsar.in]

- 8. noblelifesci.com [noblelifesci.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. meddocsonline.org [meddocsonline.org]

Safety, handling, and GHS hazard information for Cyclohexanecarbohydrazide.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Cyclohexanecarbohydrazide. It is intended for use by qualified professionals and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. The toxicological properties of this compound have not been fully investigated.[1] Always consult the most current SDS from your supplier and follow all applicable safety regulations.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Cyclohexane carboxylic acid hydrazide[2] |

| CAS Number | 38941-47-8[2] |

| Molecular Formula | C₇H₁₄N₂O[2] |

| Molecular Weight | 142.20 g/mol [2] |

| Structure | (Image of the 2D structure of this compound) |

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of this compound. Experimental data is limited.

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | PubChem[2] |

| XLogP3-AA | 0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 142.110613074 Da | PubChem[2] |

| Monoisotopic Mass | 142.110613074 Da | PubChem[2] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[2] |

| Heavy Atom Count | 10 | PubChem[2] |

GHS Hazard Information

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The following information is based on aggregated data.

GHS Classification[2]

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

GHS Label Elements[2]

-

Pictograms:

-

-

Signal Word: Danger[2]

-

Hazard Statements:

-

Precautionary Statements:

GHS Hazard Identification Workflow

Caption: GHS Hazard Identification Workflow for this compound.

Safe Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. The following provides general guidance:

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as needed.[1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust and vapor inhalation.[1] |

Handling

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or vapor.[1]

-

Minimize dust generation.

-

Wash hands thoroughly after handling.

-

Ensure an eyewash station and safety shower are readily available.[1]

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Emergency Response Workflow

Caption: Emergency First Aid Response for this compound Exposure.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. [1] The available GHS classification indicates that it is a skin and eye irritant and may cause respiratory irritation.[2] It may also cause an allergic skin reaction.[1] No quantitative data such as LD50 or LC50 values are readily available in the public domain. Researchers should handle this compound with the utmost caution, assuming it to be potentially toxic.

Experimental Protocols

No specific, detailed experimental protocols for the handling or use of this compound were identified in the public literature. Users must develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the safety information provided in this guide and the supplier's SDS.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.

References

Theoretical mechanism of action for Cyclohexanecarbohydrazide-based compounds.

An in-depth analysis of the scientific literature reveals that cyclohexanecarbohydrazide-based compounds do not possess a single, universal mechanism of action. Instead, their biological effects are diverse and contingent upon the specific structural modifications of the core this compound scaffold. These compounds have been predominantly investigated for their potential as enzyme inhibitors and antimicrobial agents, with a growing interest in their anticancer properties. This guide synthesizes the current understanding of their theoretical mechanisms of action, supported by available quantitative data and experimental methodologies.

Core Concept: Enzyme Inhibition

A primary mechanism of action for this compound derivatives is the inhibition of specific enzymes. The cyclohexyl group often serves as a lipophilic anchor, while the carbohydrazide moiety and its derivatives (commonly hydrazones) act as key interacting groups, often targeting the active site of an enzyme.

Carbonic Anhydrase (CA) Inhibition

While the broader class of carbohydrazides and particularly sulfonamides are well-established carbonic anhydrase inhibitors, the principle extends to derivatives that can be conceptually based on a this compound scaffold.[1][2] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1]

Theoretical Mechanism: The inhibitory action of sulfonamide-based compounds, which can be incorporated into a this compound design, involves the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site. This binding displaces a water molecule or hydroxide ion essential for the catalytic activity, thereby blocking the enzyme's function.[2][3] This inhibition has therapeutic applications in conditions like glaucoma, where it reduces aqueous humor production, and in cancer, by targeting tumor-associated CA isoforms like CA IX and XII.[4][5][6]

Signaling Pathway:

α-Glucosidase Inhibition

Derivatives of carbohydrazides, specifically acylhydrazones, have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[7] Inhibition of this enzyme delays glucose absorption and is a therapeutic strategy for managing type 2 diabetes.[8]

Theoretical Mechanism: These compounds are thought to act as competitive inhibitors, binding to the active site of α-glucosidase and preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[7] The interaction is likely stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Quantitative Data Summary: α-Glucosidase Inhibition

| Compound Class | Specific Compound Example | IC50 (µM) | Reference |

| Acylhydrazones | C3E5 | 32.53 | [7] |

| Acylhydrazones | C3E3 | 167.98 | [7] |

| Azinane Triazole Derivatives | 12d | 36.74 | [8] |

| Azinane Triazole Derivatives | 12n | (Most Active) | [8] |

Antimicrobial Activity

A significant area of investigation for this compound-based compounds is their activity against a range of bacteria.

Theoretical Mechanism: The precise mechanism is likely multifactorial. The hydrazone moiety (-CONH-N=C-) is often implicated in the biological activity.[9] These compounds may disrupt the bacterial cell wall or membrane, chelate essential metal ions, or inhibit critical bacterial enzymes. Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the hydrazone nitrogen is critical for antibacterial potency. For instance, the presence of nitrogen-containing heterocyclic rings like pyridine and quinoline has been shown to enhance antibacterial activity.[9]

Quantitative Data Summary: Antibacterial Activity (MIC, µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Reference |

| Amidrazone derivative 2c | Bacteriostatic | - | [10] |

| Amidrazone derivative 2b | - | - | [10] |

(Note: Specific MIC values for a broader range of this compound-based compounds were not detailed in the provided search results.)

Experimental Workflow: Antimicrobial Susceptibility Testing

Anticancer and Cytotoxic Activity

Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11][12]

Theoretical Mechanism: The anticancer mechanism is often linked to the inhibition of enzymes that are overexpressed or play a critical role in cancer cell proliferation and survival. For example, dihydropyrazole-carbohydrazide derivatives have been investigated as inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer progression.[13] Inhibition of HDAC6 can lead to the accumulation of acetylated proteins, resulting in cell cycle arrest and apoptosis. Other benzothiazole-containing cyclohexanecarboxamides have shown direct cytotoxicity, which may involve the induction of apoptosis through pathways yet to be fully elucidated.[11]

Quantitative Data Summary: Cytotoxicity (IC50, µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Dihydropyrazole-carbohydrazide 2b | HDAC6 (in vitro) | 12 ± 3 | [13] |

| Pyridine-based carbohydrazide 3a | Various Cancer Lines | Active | [12] |

| Pyridine-based carbohydrazide 3b | Various Cancer Lines | Active | [12] |

| Pyridine-based carbohydrazide 3c | Various Cancer Lines | Active | [12] |

| Pyridine-based carbohydrazide 3d | Various Cancer Lines | Active | [12] |

Experimental Protocols